Isochlortetracycline Isochlortetracycline Isochlortetracycline is an inactive alkaline degradation product of the broad-spectrum antibiotic chlortetracycline. This molecule appears to be a product of in vivo chlortetracycline metabolism with epimerization rates exceeding >50%, and high levels can be detected in the yolks of eggs from chickens exposed to this antibiotic. Isochlortetracycline is used as a reference standard in chromatographic analyses of chlortetracycline and its metabolic derivatives.

Brand Name: Vulcanchem
CAS No.: 514-53-4
VCID: VC0028902
InChI: InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1
SMILES: CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Molecular Formula: C22H23ClN2O8
Molecular Weight: 478.9 g/mol

Isochlortetracycline

CAS No.: 514-53-4

Cat. No.: VC0028902

Molecular Formula: C22H23ClN2O8

Molecular Weight: 478.9 g/mol

* For research use only. Not for human or veterinary use.

Isochlortetracycline - 514-53-4

Specification

Description Isochlortetracycline is an inactive alkaline degradation product of the broad-spectrum antibiotic chlortetracycline. This molecule appears to be a product of in vivo chlortetracycline metabolism with epimerization rates exceeding >50%, and high levels can be detected in the yolks of eggs from chickens exposed to this antibiotic. Isochlortetracycline is used as a reference standard in chromatographic analyses of chlortetracycline and its metabolic derivatives.

CAS No. 514-53-4
Molecular Formula C22H23ClN2O8
Molecular Weight 478.9 g/mol
IUPAC Name (4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide
Standard InChI InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1
Standard InChI Key ZDCFZNSICAQKSV-AXVXPIMKSA-N
Isomeric SMILES C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C
SMILES CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Canonical SMILES CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C

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